![molecular formula C12H10F3N4NaO6S B066229 Flucarbazone-sodium CAS No. 181274-17-9](/img/structure/B66229.png)
Flucarbazone-sodium
Overview
Description
Flucarbazone-sodium is a herbicide known for its high bioactivity at low concentrations. It has been studied for its phytotoxicity, persistence in soil, and its interactions with various crops and soil types. Research has shown that Flucarbazone-sodium's behavior in soil is influenced by soil organic carbon content, with its persistence being correlated with organic carbon levels. The substance's half-life in soil ranges significantly depending on soil conditions, indicating environmental factors play a crucial role in its dissipation (Eliason et al., 2004).
Synthesis Analysis
While specific studies on the synthesis of Flucarbazone-sodium were not directly found, related research on the synthesis of similar sodium-based compounds provides insight into potential methodologies. For example, the synthesis of sodium bis[2-(3′,6′,9′-trioxadecyl)-1,2-dicarba-closo-dodecaborane-1-carboxylato]triphenylstannate highlights techniques that might be applicable to synthesizing sodium-based herbicides like Flucarbazone-sodium (Bregadze et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to Flucarbazone-sodium, such as sodium pyruvate thiosemicarbazone complexes, has been elucidated through spectroscopic methods, indicating the potential for detailed molecular structure analysis of Flucarbazone-sodium. Such studies typically involve X-ray diffraction, spectroscopy, and elemental analysis to determine bonding modes and overall geometry (Al-Karawi et al., 2012).
Chemical Reactions and Properties
Research into the absorption, translocation, and metabolism of Flucarbazone-sodium in various grass species has provided insights into its chemical behavior in biological systems. The differential metabolism of Flucarbazone-sodium among species is a key factor in its selectivity and efficacy as a herbicide (McCullough et al., 2014).
Physical Properties Analysis
Studies on the determination and dissipation of Flucarbazone-sodium and its metabolites in wheat and soils highlight the physical properties of Flucarbazone-sodium, such as its dissipation rates and behavior under various environmental conditions. These studies are crucial for understanding the environmental impact of Flucarbazone-sodium usage (Xue et al., 2014).
Chemical Properties Analysis
The chemical properties of Flucarbazone-sodium, including its interaction with soil components and its behavior under different environmental conditions, have been extensively studied. Its phytotoxicity and persistence in soil are influenced by soil organic carbon content, indicating that chemical interactions within the soil matrix are significant determinants of its activity and environmental fate (Eliason et al., 2004).
Scientific Research Applications
Phytotoxicity and Persistence in Soil : Flucarbazone-sodium, a herbicide, shows high bioactivity at low concentrations. It was studied for potential carryover and crop injury in different soils. Oriental mustard was highly sensitive to flucarbazone, with root and shoot inhibition evident at concentrations as low as 1 μg/kg. Phytotoxicity correlated with soil organic carbon content. The persistence of flucarbazone in soil varied, with half-lives ranging from 6 to 110 days, depending on soil organic carbon and moisture content (Eliason, Schoenau, Szmigielski, & Laverty, 2004).
Absorption, Translocation, and Metabolism in Grasses : In greenhouse and laboratory experiments, flucarbazone-sodium was found to control perennial ryegrass in bermudagrass and Kentucky bluegrass. Its selectivity was attributed to differential metabolism among these grass species. The study showed that bermudagrass and Kentucky bluegrass metabolized flucarbazone-sodium more efficiently than perennial ryegrass (McCullough, Sidhu, Singh, & Reed, 2014).
Determination and Dissipation in Wheat and Soils : A study developed a method for analyzing flucarbazone-sodium and its metabolite in wheat and soil. It found that the dissipation rates of flucarbazone-sodium in wheat plants and soils fit first-order kinetics, with half-lives ranging from 1.5 to 3 days in wheat plants and 8 to 14 days in soils. This research is important for setting maximum residue limits and understanding the compound's behavior in agricultural settings (Xue, Li, Liu, Jian, Peng, & Wang, 2014).
Wheat and Weed Response to Seeding Rates and Herbicide : Flucarbazone-sodium was studied for its efficiency in weed control in wheat cultivation. The study concluded that this herbicide, particularly in combination with certain seeding rates, significantly impacted wheat growth characteristics and yield components (Saleh, 2022).
Safety And Hazards
Future Directions
Flucarbazone-sodium is subject to re-evaluation to ensure that it meets current health and environmental standards and has value . The re-evaluation considers data and information from pesticide manufacturers, published scientific reports, and other regulatory agencies, as well as comments received during public consultations .
properties
IUPAC Name |
sodium;(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O6S.Na/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15;/h3-6H,1-2H3,(H,17,20);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUXAYAIONPXDH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N4NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034614 | |
Record name | Flucarbazone-sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 44 g/L at 20 °C (pH 9) | |
Record name | Flucarbazone-sodium | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1X10-10 mm Hg at 20 °C, <1X10-9 Pa at 20 °C | |
Record name | Flucarbazone-sodium | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Flucarbazone-sodium | |
Color/Form |
Colorless, crystalline powder, Solid, crystalline, white | |
CAS RN |
181274-17-9 | |
Record name | Flucarbazone-sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,4-Triazole-1-carboxamide, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUCARBAZONE-SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76VQM4L12C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flucarbazone-sodium | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
200 °C (decomposes) | |
Record name | Flucarbazone-sodium | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.